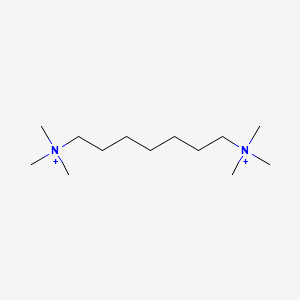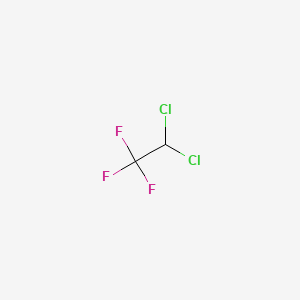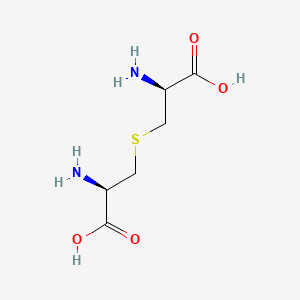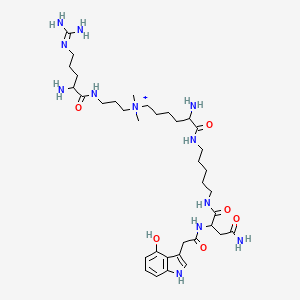
Argiopinin I
Übersicht
Beschreibung
Argiopinin I is a peptide toxin derived from the venom of the orb-weaver spider, specifically from the species Argiope lobata. This compound is part of a larger family of polyamine toxins known for their neurotoxic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Argiopinin I involves the assembly of its peptide backbone through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound is not yet widespread due to its complex structure and the challenges associated with large-scale synthesis. advancements in peptide synthesis technologies and biotechnological approaches may facilitate its production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Argiopinin I primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize specific amino acid residues.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can impact the biological activity of this compound .
Wissenschaftliche Forschungsanwendungen
Argiopinin I has several notable applications in scientific research:
Neurobiology: It is used to study the function of ion channels and neurotransmitter receptors in the nervous system.
Pharmacology: Due to its neurotoxic properties, this compound is explored for its potential in developing novel analgesics and neuroprotective agents.
Wirkmechanismus
Argiopinin I exerts its effects by binding to and blocking ion channels, particularly glutamate receptors. This action inhibits the flow of ions across the neuronal membrane, thereby disrupting synaptic transmission. The molecular targets of this compound include the N-methyl-D-aspartate (NMDA) receptors and other glutamate receptor subtypes. The blockade of these receptors prevents excitotoxicity, which is a pathological process associated with neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Argiotoxin 636: Another polyamine toxin from the orb-weaver spider, known for its similar neurotoxic effects.
Joro Spider Toxin (JSTX): A toxin from the Joro spider that also targets glutamate receptors.
Uniqueness of Argiopinin I: this compound is unique due to its specific amino acid sequence and structure, which confer distinct binding properties and biological activities. Unlike other similar compounds, this compound has a higher affinity for certain glutamate receptor subtypes, making it a more selective tool for neurobiological research .
Eigenschaften
IUPAC Name |
[5-amino-6-[5-[[4-amino-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]-4-oxobutanoyl]amino]pentylamino]-6-oxohexyl]-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N12O6/c1-48(2,20-10-18-43-34(53)26(38)12-9-17-45-36(40)41)19-7-4-11-25(37)33(52)42-15-5-3-6-16-44-35(54)28(22-30(39)50)47-31(51)21-24-23-46-27-13-8-14-29(49)32(24)27/h8,13-14,23,25-26,28,46H,3-7,9-12,15-22,37-38H2,1-2H3,(H10-,39,40,41,42,43,44,45,47,49,50,51,52,53,54)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGEHUZOLMKLZ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N12O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922346 | |
| Record name | 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117233-41-7 | |
| Record name | Argiopinin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


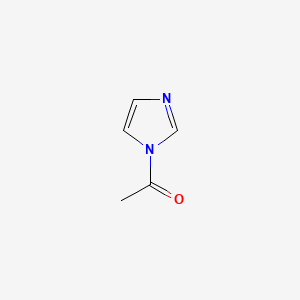
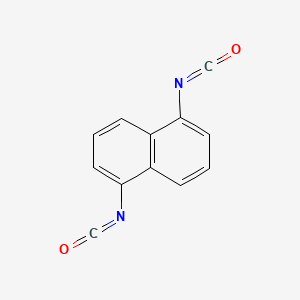
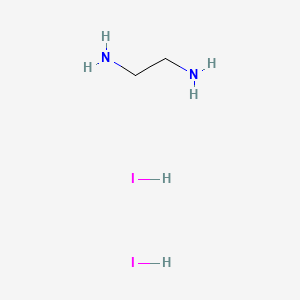
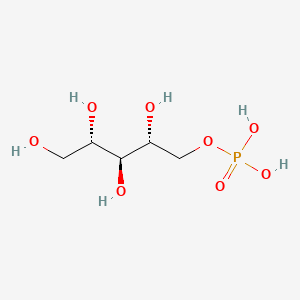


![2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-15-one](/img/structure/B1218194.png)
![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)
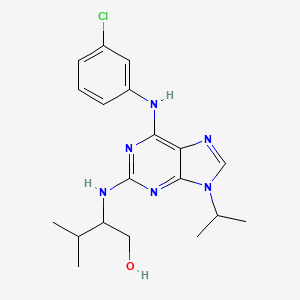
![3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218197.png)
